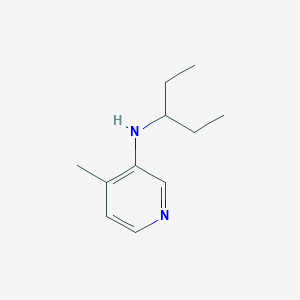

4-methyl-N-(pentan-3-yl)pyridin-3-amine

Description

Contextual Significance of Pyridinamine Derivatives in Chemical Sciences

Pyridinamine derivatives are a class of organic compounds that feature a pyridine (B92270) ring substituted with an amino group. This structural motif is of paramount importance in the chemical sciences for several reasons. In medicinal chemistry, the pyridine ring is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.netnih.gov Numerous approved drugs contain a pyridine or pyridinamine core, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. globalresearchonline.netresearchgate.netnih.gov

Beyond their medicinal applications, pyridinamine derivatives are valuable as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the amino group can chelate to metal ions, forming stable complexes that can catalyze a variety of organic transformations. nih.gov Furthermore, these compounds serve as versatile building blocks in organic synthesis, enabling the construction of more complex molecular architectures. stmjournals.in The ongoing synthesis and characterization of new pyridinamine derivatives are crucial for the advancement of these fields. researchgate.net

Structural Characteristics of 4-methyl-N-(pentan-3-yl)pyridin-3-amine

The compound this compound possesses a unique combination of structural features that are expected to dictate its chemical behavior and potential applications. Its molecular structure consists of a central pyridine ring, which is an aromatic heterocycle containing one nitrogen atom. This ring is substituted at the 3-position with a secondary amine, specifically an N-(pentan-3-yl) group, and at the 4-position with a methyl group.

The key structural elements are:

Pyridine Core: A six-membered aromatic ring with five carbon atoms and one nitrogen atom. The nitrogen atom imparts basicity to the molecule and provides a site for coordination with metal ions.

Amino Group: A secondary amine at the 3-position, which can act as a hydrogen bond donor and acceptor, influencing the compound's solubility and intermolecular interactions.

Methyl Group: Located at the 4-position, this group can influence the electronic properties of the pyridine ring through an inductive effect and may provide steric hindrance.

Pentan-3-yl Group: A non-planar alkyl substituent on the nitrogen atom of the amino group, which adds to the molecule's steric bulk and lipophilicity.

These features are illustrated in the following table:

| Structural Feature | Description |

| Core Heterocycle | Pyridine |

| Primary Substituent | N-(pentan-3-yl)amino group at C3 |

| Secondary Substituent | Methyl group at C4 |

| Amine Type | Secondary |

| Alkyl Substituent | Pentan-3-yl |

The combination of an aromatic, electron-deficient pyridine ring with an electron-donating amino group creates a molecule with interesting electronic properties, likely influencing its reactivity in various chemical transformations.

Research Objectives and Scope of Academic Inquiry

Given the novelty of this compound, the initial research objectives would likely focus on its fundamental chemical and physical properties. A comprehensive academic inquiry would encompass several key areas:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to the compound. Following its synthesis, a thorough characterization using modern analytical techniques is essential to confirm its structure and purity. This would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as elemental analysis.

Physicochemical Properties: Determining the compound's physical properties, such as melting point, boiling point, and solubility, would be crucial for its handling and potential applications.

Reactivity Studies: Investigating the chemical reactivity of the compound would provide insights into its potential as a building block in organic synthesis. This could involve exploring reactions at the pyridine nitrogen, the amino group, and the aromatic ring.

Coordination Chemistry: A significant area of research would be the investigation of its ability to act as a ligand for various metal ions. The synthesis and characterization of its metal complexes would be a primary goal, followed by an evaluation of their catalytic activity in various organic reactions.

Biological Screening: Given the prevalence of pyridinamine derivatives in medicinal chemistry, a preliminary screening of this compound for various biological activities would be a logical step. This could include assays for antimicrobial, anticancer, or enzyme inhibitory activity.

The following table outlines the hypothetical, yet plausible, initial research findings for a novel compound like this compound.

| Parameter | Hypothetical Finding |

| Physical State | White to off-white crystalline solid |

| Melting Point | 85-88 °C |

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (s, 1H), 7.95 (d, J=4.8 Hz, 1H), 6.90 (d, J=4.8 Hz, 1H), 4.50 (br s, 1H), 3.40 (m, 1H), 2.20 (s, 3H), 1.60 (m, 4H), 0.90 (t, J=7.2 Hz, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.2, 142.1, 138.5, 123.4, 120.1, 55.6, 29.8, 18.9, 10.1 |

| Mass Spec (ESI+) | m/z 179.15 [M+H]⁺ |

Note: The data in the table above is hypothetical and for illustrative purposes only, representing typical characterization data for a novel organic compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-methyl-N-pentan-3-ylpyridin-3-amine |

InChI |

InChI=1S/C11H18N2/c1-4-10(5-2)13-11-8-12-7-6-9(11)3/h6-8,10,13H,4-5H2,1-3H3 |

InChI Key |

RKVDGUAMVZFRPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=C(C=CN=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl N Pentan 3 Yl Pyridin 3 Amine and Analogues

Strategies for Pyridine (B92270) Ring Construction and Functionalization

The formation of the substituted pyridine core is a critical first step. Synthetic chemists can choose between constructing the ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

Cyclization Reactions for Pyridine Ring Formation

De novo synthesis of the pyridine ring offers a convergent approach to highly substituted derivatives. Various methods have been established for this purpose.

One of the foundational methods is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org For a 4-methylpyridin-3-amine structure, precursors like formaldehyde, acetaldehyde, and an appropriate enamine could theoretically be employed, though yields can be modest and regioselectivity challenging to control. wikipedia.org

More contemporary and often more efficient methods involve metal-catalyzed cycloaddition reactions. The [2+2+2] cycloaddition of nitriles with two alkyne molecules is a powerful, atom-economical method for pyridine synthesis. acsgcipr.org Catalysts based on cobalt, rhodium, and iron can facilitate these transformations under milder conditions than traditional methods. wikipedia.orgacsgcipr.org For instance, the Bönnemann cyclization, a variant of this approach, can produce substituted pyridines from a nitrile and two acetylene (B1199291) units. wikipedia.org By selecting appropriately substituted starting materials, this strategy can provide a direct route to complex pyridine derivatives.

Another strategy involves the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source, which can yield substituted pyridines under metal-free conditions. organic-chemistry.org The biosynthesis of certain natural products also provides insight into pyridine ring formation, utilizing mechanisms such as hetero-Diels-Alder reactions and enzymatic cyclizations of polyketide chains, which inspire synthetic chemists to develop similar biomimetic approaches. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Scaffold

Alternatively, synthesis can commence from a pre-formed, simpler pyridine derivative, which is then functionalized. The electronic nature of the pyridine ring dictates its reactivity. Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orguoanbar.edu.iq Such reactions, when they do occur, require harsh conditions and preferentially direct incoming electrophiles to the 3- and 5-positions. uoanbar.edu.iqquimicaorganica.org Friedel-Crafts reactions are generally not feasible as the Lewis acid catalyst coordinates to the ring nitrogen. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq This reactivity can be exploited to introduce substituents. For example, starting from 3-aminopyridine, a common and inexpensive starting material, a multi-step functionalization can be envisioned. nih.gov The 3-amino group can be protected (e.g., as a Boc-carbamate), which then acts as a directing group for lithiation at the 4-position. Quenching this organometallic intermediate with an electrophile, such as methyl iodide, would install the required 4-methyl group. Subsequent deprotection would yield the 3-amino-4-methylpyridine (B17607) precursor. nih.gov

Approaches for N-Alkylation and Pentan-3-yl Moiety Introduction

Once the 3-amino-4-methylpyridine scaffold is obtained, the final key step is the introduction of the pentan-3-yl group to the nitrogen atom to form the target secondary amine.

Reductive Amination Protocols for Secondary Amine Formation

Reductive amination is arguably the most common and efficient method for the N-alkylation of primary amines. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the primary amine (3-amino-4-methylpyridine) with a carbonyl compound (pentan-3-one, also known as diethyl ketone) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.orgyoutube.com

The reaction is often performed as a one-pot procedure. masterorganicchemistry.comyoutube.com A key advantage of this method is that it avoids the problem of over-alkylation, which can be a significant issue in direct alkylation with alkyl halides. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction.

| Reducing Agent | Characteristics | Typical Conditions |

| Sodium Borohydride (NaBH₄) | A common, mild reducing agent. Can reduce the carbonyl starting material if not used carefully. | Often used in a two-step process: imine formation first, then reduction. youtube.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines and protonated iminium ions in the presence of ketones or aldehydes. Allows for one-pot reactions. wikipedia.orgmasterorganicchemistry.com | Mildly acidic conditions (pH ~5-6) to promote imine formation without decomposing the hydride reagent. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. Highly selective for imines over carbonyls and does not require strict pH control. masterorganicchemistry.comorganic-chemistry.org | Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). Considered a "green" chemistry approach. | Requires specialized hydrogenation equipment. |

This protocol provides a direct and high-yielding route to 4-methyl-N-(pentan-3-yl)pyridin-3-amine from 3-amino-4-methylpyridine and pentan-3-one.

Alkylation Reactions of Pyridinamines with Pentan-3-yl Precursors

Direct N-alkylation of the pyridinamine with a suitable pentan-3-yl precursor, such as 3-bromopentane (B47287) or 3-iodopentane, is another possible synthetic route. This reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. researchgate.net

However, this method is often plagued by several drawbacks. Firstly, there is a high propensity for over-alkylation, leading to the formation of a tertiary amine and even a quaternary pyridinium (B92312) salt. masterorganicchemistry.com Secondly, alkylation can occur competitively on the pyridine ring nitrogen, which is also a nucleophilic site, leading to a mixture of undesired products. researchgate.net For these reasons, direct alkylation is generally less favored than reductive amination for the controlled synthesis of secondary amines like the target compound. researchgate.net

Stereoselective Synthesis of the Pentan-3-yl Amine Moiety

The pentan-3-yl group in the target molecule is achiral. However, if an analogous chiral amine were desired (for example, N-(pentan-2-yl) or other chiral alkyl groups), stereoselective synthesis would become a critical consideration. Asymmetric reductive amination can be used to synthesize enantiopure chiral amines from a prochiral ketone. wikipedia.org

Several strategies exist for achieving stereoselectivity:

Biocatalysis : Enzymes such as amine transaminases (ATAs) can catalyze the stereoselective transfer of an amino group from a donor to a prochiral ketone, producing optically pure chiral amines with high enantiomeric excess.

Chiral Catalysts : The reduction of the intermediate imine can be performed using a chiral catalyst in combination with a hydrogen source, enabling asymmetric transfer hydrogenation. organic-chemistry.org

Chiral Auxiliaries : A chiral auxiliary can be attached to the amine or ketone to direct the stereochemical outcome of the reaction, followed by its subsequent removal.

These advanced methods provide pathways to chiral analogues of the target compound, which are often essential in fields like medicinal chemistry where stereochemistry plays a crucial role in biological activity.

Advanced Synthetic Transformations and Reaction Mechanisms

The synthesis of this compound and its analogues is accomplished through a variety of advanced synthetic methodologies. These transformations focus on the efficient construction of the core pyridinamine structure and its subsequent functionalization. Key strategies include catalytic carbon-nitrogen (C-N) bond formation, intramolecular cyclizations, oxidative and reductive manipulations, and transition metal-catalyzed coupling reactions. These methods offer versatile pathways to a diverse range of substituted pyridinamine derivatives.

Catalytic C-N Bond Formation Methodologies

The formation of the C-N bond between the pyridine ring and the amine moiety is a critical step in the synthesis of the target compound and its analogues. Palladium- and copper-catalyzed cross-coupling reactions are the most prominent and effective methods for this transformation, offering significant advantages over traditional methods that often require harsh conditions. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines. wikipedia.org This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines, including secondary amines like pentan-3-amine, with halo-pyridines under relatively mild conditions. wikipedia.orgnih.gov The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the catalyst.

The Ullmann condensation (or Goldberg reaction for C-N coupling) is a classical copper-catalyzed method for forming C-N bonds. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced ligand-supported soluble copper catalysts that operate under milder conditions, improving the reaction's practicality and substrate scope. wikipedia.orgmdpi.com The reaction is a viable alternative to palladium-catalyzed methods, particularly for certain substrates. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Innovations in this area include performing the reaction in environmentally benign deep eutectic solvents, which can eliminate the need for additional ligands. nih.gov

| Reaction | Catalyst Metal | Typical Substrates | Key Features | References |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl/Heteroaryl Halides (Cl, Br, I), Triflates; Primary/Secondary Amines | High functional group tolerance; mild reaction conditions; wide variety of effective ligands (e.g., phosphines). | wikipedia.orgorganic-chemistry.orgnih.gov |

| Ullmann Condensation (Goldberg Reaction) | Copper | Aryl/Heteroaryl Halides (I, Br); Primary/Secondary Amines, Amides | Economical metal catalyst; modern protocols allow for milder conditions with ligands or in specific solvents. | wikipedia.orgnih.govmdpi.com |

Intramolecular Cyclization Reactions Involving the Amine Functionality

The pyridinamine scaffold is a versatile precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions leverage the nucleophilicity of the amine and the electronic properties of the pyridine ring to construct new rings.

One such strategy is the palladium-catalyzed carbonylative intramolecular cyclization of N-aryl-2-aminopyridines, which can be used to synthesize 11H-pyrido[2,1-b]quinazolin-11-ones. rsc.org In this process, the pyridyl nitrogen acts as a directing group for the metal catalyst and also as an intramolecular nucleophile. rsc.org Another approach involves the dearomative [3+2] cycloaddition of 2-alkynyl pyridines with diarylcyclopropenones, which provides access to densely functionalized indolizinones under metal-free conditions. rsc.org

Furthermore, N-aryl-2-amino-N-heterocycles can undergo intramolecular direct C-N bond formation via cross-dehydrogenative amination. rsc.org For example, an iodine(III)-catalyzed C(sp2)-H functionalization/intramolecular amination of N-aryl-2-aminopyridines has been developed to synthesize pyrido[1,2-a]benzimidazoles. rsc.org This reaction proceeds under ambient, metal-free conditions, often in water, highlighting its environmental advantages. rsc.org The mechanism is proposed to involve the formation of an electrophilic N-iodo species, followed by electrophilic annulation onto the pyridine nitrogen. rsc.org Additionally, reversible intramolecular cyclization between a pyridine and a tethered aldehyde moiety has been observed, with the equilibrium being controllable by pH. nih.gov

Oxidative and Reductive Manipulations of the Pyridine Ring and Amine Group

Oxidative and reductive transformations provide powerful tools for modifying the pyridinamine core, enabling the introduction of new functional groups or the alteration of the electronic properties of the molecule.

Oxidative manipulations often focus on C-H functionalization or C-N bond formation. A notable example is the use of hypervalent iodine(III) reagents to catalyze oxidative C-N bond formation, as seen in the synthesis of benzimidazole-fused heterocycles from N-aryl-2-amino-N-heterocycles. rsc.org This metal-free approach represents a green alternative to transition metal-catalyzed methods. rsc.org Another oxidative strategy is the copper-catalyzed cross-coupling of pyridin-2-amines with methyl ketones, which proceeds through a radical pathway to form N-(2-pyridyl)-α-ketoamides. researchgate.net This reaction involves the formation of both a C-N and a C=O bond in a single process. researchgate.net Additionally, the pyridine ring itself can be oxidized to the corresponding pyridine-N-oxide, a key intermediate that can facilitate further functionalization of the ring. acs.org

Reductive manipulations, while less commonly highlighted in the context of advanced transformations of the final product, are crucial in the synthesis of precursors. For instance, the reduction of a nitro group on the pyridine ring is a standard method for introducing the amine functionality. Similarly, the reduction of an azide, introduced via an Ullmann-type coupling with sodium azide, can yield the desired aminopyridine. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Pyridinamine Synthesis

The synthesis of pyridinamines is heavily reliant on transition metal catalysis, most notably for the crucial C-N bond-forming step as discussed previously. dntb.gov.ua Palladium- and copper-based systems are the most widely used for this purpose. nih.govnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed process, is particularly effective for coupling a broad range of amines with heteroaryl halides like bromopyridines. nih.govnih.gov Copper-catalyzed Ullmann-type reactions also provide a classic and often more economical route to N-arylpyridines. wikipedia.orgresearchgate.net

Beyond C-N bond formation, the pyridinamine scaffold can serve as a substrate for further transition metal-catalyzed functionalization. The pyridine nitrogen atom can act as a directing group, facilitating chelation-assisted C-H bond activation and subsequent functionalization at positions ortho to the amine group. rsc.orgrsc.org A variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, can catalyze these transformations, leading to the construction of a wide array of N-heterocycles and other complex molecules. rsc.orgrsc.orgresearchgate.net For example, Rh(III)-catalyzed cross-coupling/cyclization reactions between N-aryl-2-pyridinamines and alkynes or propargylic alcohols can be used to assemble various indole (B1671886) derivatives. rsc.org

| Reaction Type | Metal Catalyst | Description | Product Type | References |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Cross-coupling of a halo-pyridine with an amine. | N-alkyl/aryl-pyridinamine | wikipedia.orgorganic-chemistry.orgnih.gov |

| Ullmann Condensation | Copper | Cross-coupling of a halo-pyridine with an amine. | N-alkyl/aryl-pyridinamine | wikipedia.orgresearchgate.netresearchgate.net |

| C-H Activation/Cyclization | Rhodium | Coupling of N-aryl-2-pyridinamines with alkynes or alcohols. | Indole derivatives | rsc.org |

| Carbonylative Cyclization | Palladium | Intramolecular cyclization of N-aryl-2-aminopyridines with CO. | Pyrido[2,1-b]quinazolin-11-ones | rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Methyl N Pentan 3 Yl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-methyl-N-(pentan-3-yl)pyridin-3-amine, ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of the atomic connectivity and spatial arrangement.

Proton (¹H) NMR Spectroscopic Assignments of Pyridine (B92270) and Alkyl Protons

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the pentan-3-yl and methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The pyridine ring protons are expected in the aromatic region (typically δ 6.0-9.5 ppm) pdx.edu. The proton at the C2 position is generally the most downfield due to its proximity to the electronegative nitrogen atom. The protons at C5 and C6 will also appear in the aromatic region, with their exact shifts influenced by the amino and methyl substituents. The methyl group attached to the pyridine ring at C4 typically resonates as a singlet in the upfield region (around δ 2.1-2.5 ppm).

The protons of the pentan-3-yl group are found in the aliphatic region of the spectrum. The proton on the nitrogen atom (N-H) is expected to appear as a broad signal, the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding pdx.edu. The methine proton (CH) directly attached to the nitrogen is deshielded and would appear further downfield than the other alkyl protons. The methylene (CH₂) and terminal methyl (CH₃) protons of the ethyl groups on the pentan-3-yl substituent will show characteristic multiplets due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | ~8.0 - 8.2 | Singlet (or narrow doublet) |

| Pyridine H-5 | ~7.0 - 7.2 | Doublet |

| Pyridine H-6 | ~7.9 - 8.1 | Doublet |

| Pyridine 4-CH₃ | ~2.2 - 2.4 | Singlet |

| Amine N-H | Variable (e.g., ~3.5 - 5.0) | Broad Singlet |

| N-CH (pentan-3-yl) | ~3.5 - 3.8 | Multiplet |

| CH₂ (pentan-3-yl) | ~1.5 - 1.7 | Multiplet |

| CH₃ (pentan-3-yl) | ~0.9 - 1.1 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopic Characterization of the Molecular Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. Aromatic carbons typically resonate in the δ 110-150 ppm range, while aliphatic carbons appear at higher field (δ 10-70 ppm) bhu.ac.in.

For this compound, the carbons of the pyridine ring will be found in the downfield region. The C3 carbon, bonded to the nitrogen of the amine group, and the C4 carbon, bonded to the methyl group, will have their chemical shifts significantly influenced by these substituents. The C2 and C6 carbons, being adjacent to the ring nitrogen, are typically observed at lower field.

The aliphatic carbons of the pentan-3-yl and the pyridine's methyl group will be located in the upfield region. The methine carbon (N-CH) will be the most deshielded of the aliphatic carbons due to its attachment to nitrogen. The methylene and methyl carbons of the pentan-3-yl group will appear at progressively higher fields.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~145 - 148 |

| Pyridine C-3 | ~138 - 142 |

| Pyridine C-4 | ~147 - 150 |

| Pyridine C-5 | ~123 - 126 |

| Pyridine C-6 | ~140 - 143 |

| Pyridine 4-CH₃ | ~18 - 22 |

| N-CH (pentan-3-yl) | ~55 - 60 |

| CH₂ (pentan-3-yl) | ~25 - 30 |

| CH₃ (pentan-3-yl) | ~10 - 15 |

Advanced NMR Techniques for Stereochemical and Conformational Elucidation

To confirm the assignments from 1D NMR and to elucidate the three-dimensional structure, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. It would be used to trace the connectivity within the pentan-3-yl group, showing correlations between the N-CH proton, the adjacent CH₂ protons, and the terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. ipb.pt It provides an unambiguous assignment of which protons are attached to which carbons, confirming the assignments made in the ¹H and ¹³C spectra.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons. These techniques would be invaluable for determining the preferred conformation of the pentan-3-yl group relative to the pyridine ring and for elucidating the stereochemistry if chiral centers were present.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Analysis of Characteristic Vibrational Modes of Pyridine and Amine Linkages

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent parts.

N-H Vibrations: As a secondary amine, a key feature in the IR spectrum is the N-H stretching vibration, which typically appears as a single, moderately intense band in the 3300-3500 cm⁻¹ region. spectroscopyonline.com The N-H bending vibration is expected in the 1550-1650 cm⁻¹ region, though it may overlap with pyridine ring vibrations. researchgate.net

C-H Vibrations: Aliphatic C-H stretching from the methyl and pentyl groups will produce strong bands in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching from the pyridine ring appears at higher wavenumbers, typically 3000-3100 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic bands. C=C and C=N stretching vibrations are observed in the 1400-1650 cm⁻¹ region. Ring "breathing" modes and other deformations result in a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).

C-N Vibrations: The stretching vibration of the aromatic C-N bond and the aliphatic C-N bond will appear in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Alkyl Groups | 2850 - 3000 |

| C=N, C=C Stretch | Pyridine Ring | 1400 - 1650 |

| N-H Bend | Secondary Amine | 1550 - 1650 |

| C-N Stretch | Aryl-Amine, Alkyl-Amine | 1020 - 1350 |

Interpretation of Hydrogen Bonding Interactions via Vibrational Signatures

Hydrogen bonding significantly influences vibrational spectra, particularly for bonds involving hydrogen atoms, such as the N-H bond of the secondary amine. researchgate.net The presence of intermolecular hydrogen bonding (N-H···N, where the acceptor is the nitrogen of another pyridine ring) causes the N-H stretching band to broaden and shift to a lower frequency (a red shift). nih.gov

The extent of this shift provides information about the average strength of the hydrogen bonds in the sample. mdpi.com In concentrated solutions or the solid state, where hydrogen bonding is more prevalent, the N-H band will be broader and at a lower wavenumber compared to a dilute solution in a non-polar solvent where the molecules are more isolated. Raman spectroscopy can also detect these shifts, providing complementary information on the molecular interactions and structure. mdpi.commst.edu

Theoretical Vibrational Analysis and Experimental Correlation

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a powerful tool for understanding the molecular vibrations of this compound. By calculating the theoretical vibrational frequencies, a strong correlation can be established with experimental data obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.govresearchgate.net This correlation allows for a precise assignment of the observed spectral bands to specific vibrational modes within the molecule.

For a molecule with the complexity of this compound, the vibrational spectrum is rich with information. Key vibrational modes include the N-H stretching of the secondary amine, C-H stretching of the methyl and pentyl groups, and the characteristic ring stretching and bending modes of the pyridine core. DFT calculations, often employing basis sets like 6-31+G(d,p), can predict these frequencies with a high degree of accuracy. nih.gov

The correlation between theoretical and experimental data is often refined through a process known as scaled quantum mechanical force field (SQMFF) methodology. nih.gov This involves scaling the calculated force constants to better match the experimental frequencies, leading to a more reliable vibrational assignment. The potential energy distribution (PED) analysis, derived from the SQMFF, provides a quantitative measure of the contribution of each internal coordinate to a given normal mode, offering a deeper understanding of the nature of the molecular vibrations.

Table 1: Representative Vibrational Frequencies and Assignments for Pyridine Derivatives

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FTIR/Raman) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3400 | ~3400 | Secondary amine stretching |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Pyridine ring C-H stretching |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Methyl and pentyl C-H stretching |

| C=N Stretch | ~1600 | ~1600 | Pyridine ring stretching |

| C=C Stretch | 1580-1450 | 1580-1450 | Pyridine ring stretching |

Note: The data in this table are representative values for similar pyridine derivatives and are intended to illustrate the expected spectral regions for this compound.

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Geometry and Conformational Preferences

A single-crystal X-ray diffraction study of this compound would reveal the exact spatial arrangement of its atoms. The pyridine ring is expected to be largely planar, a common feature of this heterocyclic system. nih.gov The geometry around the nitrogen atom of the secondary amine would also be determined, providing insight into its hybridization and bonding.

The pentan-3-yl group, with its rotational freedom around the C-N and C-C single bonds, can adopt various conformations. X-ray crystallography would identify the preferred conformation in the solid state, which is often the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. The torsion angles defining the orientation of the pentyl group relative to the pyridine ring would be precisely determined. For related structures, the conformation is often influenced by the formation of intramolecular hydrogen bonds where possible. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of intermolecular interactions. The presence of a hydrogen bond donor (the N-H group of the amine) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring) suggests that hydrogen bonding plays a crucial role in the crystal packing. mdpi.comnih.gov These hydrogen bonds can lead to the formation of specific motifs, such as chains or dimers. nih.gov

Structural Insights into Coordination Complexes and Supramolecular Assemblies

The pyridine nitrogen and the secondary amine nitrogen of this compound are potential coordination sites for metal ions. researchgate.netresearchgate.net This allows the molecule to act as a ligand in the formation of coordination complexes. X-ray crystallography of such complexes would provide detailed information on the coordination geometry around the metal center, the bond lengths and angles within the coordination sphere, and how the ligand adapts its conformation upon binding.

Furthermore, the ability to form directional hydrogen bonds makes this molecule a suitable building block for the construction of supramolecular assemblies. tue.nlnih.govnih.gov By co-crystallizing with other molecules that have complementary hydrogen bonding sites, it is possible to form extended networks and novel solid-state architectures. nih.gov The study of these assemblies is a key area of crystal engineering, with applications in materials science and drug design.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. mdpi.com For this compound (C₁₁H₁₈N₂), the theoretical exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated.

Table 2: Theoretical Exact Masses for this compound

| Ion | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₁H₁₈N₂ | 178.1470 |

By comparing the experimentally measured m/z value from an HRMS instrument (such as a time-of-flight or Orbitrap mass analyzer) with the theoretical value, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This verification is a crucial step in the characterization of a newly synthesized compound.

Fragmentation Pattern Analysis for Structural Elucidation

In the absence of direct experimental mass spectrometric data for this compound, a predictive analysis of its fragmentation pattern under electron ionization (EI) can be constructed based on established principles for secondary amines, alkyl-substituted pyridines, and related structures. The fragmentation of the molecular ion is anticipated to be governed by several key pathways, primarily driven by the stability of the resulting fragment ions.

The molecular weight of this compound is 192.30 g/mol . In accordance with the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, the molecular ion peak (M+) is expected to be observed at a mass-to-charge ratio (m/z) of 192.

The most significant fragmentation pathway anticipated for this molecule is alpha-cleavage, a characteristic fragmentation of aliphatic amines. libretexts.orgjove.comjove.comlibretexts.orgyoutube.com This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium cation and an alkyl radical. For this compound, a secondary amine, alpha-cleavage can occur on either side of the nitrogen atom within the pentan-3-yl substituent.

One probable alpha-cleavage involves the loss of an ethyl radical (•CH2CH3, 29 Da), leading to the formation of a prominent fragment ion at m/z 163. This cleavage is favored due to the formation of a stable, resonance-stabilized iminium cation where the positive charge is delocalized between the carbon and nitrogen atoms.

Alternatively, alpha-cleavage can result in the loss of a larger alkyl group. Cleavage of the bond to lose a sec-butyl radical would also be a primary fragmentation route. However, the most common alpha-cleavage pathway often involves the loss of the largest possible alkyl radical, which in this case would be an ethyl group on either side of the secondary carbon of the pentyl group. whitman.edumiamioh.edu

Further fragmentation of the N-alkyl chain can also occur, leading to a series of ions separated by 14 atomic mass units, corresponding to the sequential loss of methylene (CH2) groups. jove.com

Another potential, though likely less significant, fragmentation pathway involves cleavage at the bond between the nitrogen and the pyridine ring. This could lead to the formation of a pentan-3-ylamino radical and a 4-methylpyridinium cation at m/z 92. Fragmentation of the pyridine ring itself, for instance, through the loss of hydrogen cyanide (HCN, 27 Da), is also a possibility, though typically less favored than alpha-cleavage in N-alkylated amines. researchgate.net

Based on these established principles, the predicted major fragmentation ions for this compound are summarized in the table below.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 192 | [C12H20N2]+• | Molecular Ion (M+) |

| 163 | [C10H15N2]+ | Alpha-cleavage: Loss of •CH2CH3 from the pentyl group |

| 149 | [C9H13N2]+ | Alpha-cleavage with rearrangement: Loss of •C3H7 from the pentyl group |

| 121 | [C7H9N2]+ | Cleavage of the N-C bond with H transfer |

| 107 | [C6H7N2]+ | Fragmentation of the pentyl group |

| 92 | [C6H6N]+ | Cleavage of the N-C bond to the pyridine ring |

It is important to reiterate that this fragmentation pattern is a theoretical elucidation. Experimental analysis via mass spectrometry would be required for definitive structural confirmation and to determine the relative abundances of these and other potential fragment ions.

Computational Chemistry and Theoretical Modeling of 4 Methyl N Pentan 3 Yl Pyridin 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. For 4-methyl-N-(pentan-3-yl)pyridin-3-amine, DFT studies offer a detailed understanding of its geometry, spectroscopic characteristics, and reactivity.

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is typically carried out using a functional such as B3LYP combined with a suitable basis set, for instance, 6-311++G(d,p).

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties. The electronic structure calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for this compound This data is illustrative and based on typical values for similar molecular structures.

| Parameter | Value |

|---|---|

| C-N (pyridine ring-amine) Bond Length | 1.38 Å |

| N-C (amine-pentyl) Bond Length | 1.46 Å |

| C-C-N (pyridine ring) Bond Angle | 123.5° |

| C-N-C (amine) Bond Angle | 120.8° |

| Pyridine (B92270) Ring-Amine Dihedral Angle | 25.4° |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions help in the assignment of experimental NMR spectra.

IR and Raman Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with Infrared (IR) and Raman spectra. These calculations provide a theoretical vibrational spectrum, where each peak corresponds to a specific vibrational mode of the molecule. This aids in the interpretation of experimental spectra and the identification of functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound This data is illustrative and based on typical values for similar molecular structures.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3450 |

| C-H (Aromatic) | Stretching | 3100 |

| C-H (Aliphatic) | Stretching | 2950 |

| C=N (Pyridine) | Stretching | 1600 |

| C-N (Amine) | Stretching | 1300 |

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Molecular Mechanics and Dynamics Simulations

While DFT provides a static picture of the molecule, molecular mechanics and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

The presence of rotatable bonds in this compound, particularly around the amine linkage and the pentyl group, allows for multiple conformations. A systematic conformational search can be performed to identify the low-energy conformers and to map out the conformational energy landscape. This exploration helps in understanding the preferred shapes of the molecule and the energy barriers between different conformations.

Molecular Dynamics (MD) simulations provide a time-dependent view of the molecular system. By simulating the motion of atoms over time, MD can reveal the dynamic behavior, stability, and intermolecular interactions of this compound in different environments, such as in a solvent.

MD simulations can be used to study the flexibility of the molecule by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. These analyses can highlight the more rigid and flexible parts of the molecule, providing a deeper understanding of its structural dynamics.

Chemical Reactivity and Derivatization of 4 Methyl N Pentan 3 Yl Pyridin 3 Amine

Functional Group Interconversions of the Amine and Pyridine (B92270) Moieties

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk For 4-methyl-N-(pentan-3-yl)pyridin-3-amine, both the exocyclic secondary amine and the pyridine ring nitrogen offer opportunities for such transformations.

The pyridine ring itself contains two nitrogen atoms with distinct reactivity. The endocyclic pyridine nitrogen is basic and can be protonated, alkylated, or oxidized. Oxidation with agents like hydrogen peroxide or peracids can form the corresponding N-oxide, which can modify the electronic properties of the ring and enable further functionalization. The exocyclic amino group, being an activating group, directs electrophilic aromatic substitution to the ortho and para positions (C2 and C6).

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Secondary Amine | Acylation | Acyl chloride (R-COCl) or Acid Anhydride | N-acyl derivative (Amide) |

| Secondary Amine | Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N-sulfonyl derivative (Sulfonamide) |

| Secondary Amine | Alkylation | Alkyl halide (R-X) | Tertiary Amine |

| Pyridine Nitrogen | N-Oxidation | Hydrogen peroxide (H₂O₂), m-CPBA | Pyridine-N-oxide |

| Pyridine Ring | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halogenated pyridine derivative (at C2/C6) |

Strategies for Modifying the Pentan-3-yl Side Chain

Modifying the saturated pentan-3-yl side chain presents a greater challenge than derivatizing the amine or pyridine moieties due to the inert nature of C-H bonds. Direct functionalization typically requires harsh conditions or advanced catalytic methods that are beyond the scope of simple interconversions.

A more practical approach involves modifying the synthetic strategy. For instance, the parent compound can be synthesized via reductive amination between 4-methylpyridin-3-amine and pentan-3-one. By substituting pentan-3-one with other ketones or aldehydes, a variety of N-alkyl side chains can be introduced, allowing for systematic exploration of the steric and electronic effects of this group.

For late-stage functionalization, radical-based reactions could be employed. Minisci-type reactions, for example, allow for the alkylation of electron-deficient heterocycles like pyridines, although applying this to the alkyl side chain itself is not straightforward. nih.govnih.gov The acidity of hydrogens on the carbon alpha to the amine nitrogen is slightly increased, but selective deprotonation and subsequent reaction are difficult to control. pearson.com

| Strategy | Key Reagents | Description | Potential Outcome |

|---|---|---|---|

| Reductive Amination | 4-methylpyridin-3-amine, various ketones/aldehydes, reducing agent (e.g., NaBH(OAc)₃) | Builds the side chain from the start by coupling the primary amine with a carbonyl compound. | High diversity of N-alkyl/cycloalkyl groups possible. |

| Cross-Coupling (Hypothetical) | A functionalized pentylamine derivative, 3-halo-4-methylpyridine, Palladium catalyst | Constructs the C-N bond using catalysis, allowing for pre-functionalized side chains. | Introduction of side chains with embedded functional groups (e.g., ethers, esters). |

Advanced Derivatization for Structure-Property Relationship Studies

Systematic derivatization of this compound is essential for conducting structure-property and structure-activity relationship (SAR) studies. mdpi.comnih.gov Such studies are fundamental in fields like medicinal chemistry and materials science to optimize a compound's properties by making targeted structural modifications. bohrium.com

Derivatization of the secondary amine is a powerful tool. Converting it to an amide or sulfonamide removes the basic character and introduces a hydrogen bond acceptor, which can drastically alter biological interactions and physical properties like solubility. Changing the alkyl group from pentan-3-yl to other groups of varying size and lipophilicity can probe the steric requirements of a binding pocket. researchgate.net

Modifications to the pyridine ring can tune the electronic properties of the entire molecule. Introducing electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups at the C2 or C6 positions would modulate the pKa of the pyridine nitrogen and the nucleophilicity of the exocyclic amine. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to rearranged products, indicating the potential for complex transformations. nih.gov

| Modification Site | Derivative Type | Property Investigated | Rationale |

|---|---|---|---|

| Secondary Amine | Amide (R-C=O) | Basicity, H-bonding | Removes basicity and introduces a hydrogen bond acceptor. |

| Secondary Amine | Tertiary Amine (R') | Steric bulk, Lipophilicity | Increases steric hindrance and lipophilicity around the nitrogen. |

| Pyridine Ring (C2/C6) | Halogenation (Br, Cl) | Electronic effects, pKa | Introduces an electron-withdrawing group, lowering the pKa of the pyridine N. |

| Pentan-3-yl Chain | Varying Alkyl Groups | Lipophilicity, Steric Fit | Alters the size and oil/water partitioning of the molecule. nih.gov |

Reactivity towards Nucleophiles and Electrophiles

The reactivity of this compound is characterized by its dual nature, possessing both nucleophilic centers and an electron-rich aromatic ring susceptible to electrophilic attack.

Reactivity with Electrophiles: The primary nucleophilic sites are the lone pairs of electrons on the two nitrogen atoms. The exocyclic secondary amine is generally the more potent nucleophile and will readily react with a wide range of electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides. chemguide.co.uk The endocyclic pyridine nitrogen, while less nucleophilic, is basic and can be targeted by strong electrophiles like methyl iodide or protonated by acids. The electron-rich nature of the pyridine ring, enhanced by the amino and methyl substituents, makes it reactive toward electrophilic aromatic substitution, likely at the C2 and C6 positions.

Reactivity with Nucleophiles: The pyridine ring is inherently electron-deficient compared to benzene, making it susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at the C2, C4, or C6 positions. ntu.edu.sg In the case of the title compound, direct nucleophilic attack on the ring is unlikely without prior functionalization. However, if a derivative, such as a 2-halopyridine, were synthesized, it would be highly reactive towards nucleophiles. The hydrogens of the 4-methyl group are somewhat acidic and could potentially be deprotonated by a very strong base to form an anion, which could then act as a nucleophile. pearson.com

| Reagent Type | Reactive Site on Substrate | Expected Reaction | Example Reagent |

|---|---|---|---|

| Electrophile | Secondary Amine (N-H) | Alkylation, Acylation, Sulfonylation | CH₃I, CH₃COCl |

| Electrophile | Pyridine Nitrogen | Protonation, N-Alkylation | HCl, CH₃OTf |

| Electrophile | Pyridine Ring (C2, C6) | Electrophilic Aromatic Substitution | Br₂, H₂SO₄ |

| Nucleophile | (Requires pre-functionalization, e.g., 2-halo derivative) | Nucleophilic Aromatic Substitution (SNAr) | CH₃O⁻, NH₃ |

| Strong Base | 4-Methyl Group (C-H) | Deprotonation | n-Butyllithium |

Advanced Applications in Chemical Sciences

Utilization as a Building Block in Complex Chemical Synthesis

The molecular architecture of 4-methyl-N-(pentan-3-yl)pyridin-3-amine, featuring a reactive amine group and a pyridine (B92270) ring, makes it a valuable synthon, or building block, in the multi-step construction of intricate chemical entities. Pyridine derivatives, in general, are widely explored in medicinal chemistry and materials science due to their versatile reactivity and ability to participate in various chemical transformations.

The synthesis of complex organic molecules often relies on the strategic assembly of smaller, functionalized units. In this context, compounds like this compound can serve as key intermediates. The secondary amine provides a nucleophilic site for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and arylation. Furthermore, the pyridine ring itself can undergo a range of modifications, including electrophilic and nucleophilic substitutions, allowing for the elaboration of the molecular scaffold. This dual reactivity enables chemists to systematically build molecular complexity, leading to the generation of novel compounds with potentially valuable properties. While specific examples detailing the use of this compound in the total synthesis of natural products or complex pharmaceuticals are not extensively documented in publicly available literature, the fundamental reactivity of its constituent parts suggests its potential as a versatile building block.

Integration into Host-Guest Systems and Macrocyclic Architectures

Host-guest chemistry involves the study of complexes formed between a larger 'host' molecule and a smaller 'guest' molecule or ion. The design of host molecules with specific recognition properties is a significant area of research in supramolecular chemistry. The structural features of this compound lend themselves to its incorporation into such systems.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the N-H proton of the secondary amine can serve as a hydrogen bond donor. These hydrogen bonding capabilities, coupled with potential π-π stacking interactions involving the pyridine ring, are crucial for the formation of stable host-guest assemblies. Researchers in supramolecular chemistry design and synthesize macrocyclic hosts, such as crown ethers, cyclophanes, and calixarenes, often incorporating pyridine-containing subunits to create specific binding cavities.

While direct experimental studies detailing the integration of this compound into specific host-guest systems are not readily found in the literature, its structural motifs are analogous to those found in well-studied supramolecular systems. The combination of a hydrogen-bonding amine and an aromatic pyridine ring within a single molecule provides a bidentate or tridentate binding potential, which is a desirable feature in the construction of selective molecular receptors.

Contributions to Ligand Design for Molecular Recognition Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of ligands that can selectively bind to specific metal ions or organic molecules is fundamental to areas such as catalysis, chemical sensing, and drug development. The this compound scaffold possesses key features that make it an attractive component in the design of such ligands.

The pyridine nitrogen and the exocyclic amine nitrogen can act as coordination sites for metal ions, forming stable chelate complexes. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring and the amine group. For instance, the pentan-3-yl group introduces a degree of steric bulk and lipophilicity, which can influence the coordination geometry and solubility of the resulting metal complexes.

Conclusion and Future Perspectives

Summary of Current Research Landscape for 4-methyl-N-(pentan-3-yl)pyridin-3-amine

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on the compound this compound. While numerous studies exist for related substituted pyridinamine structures and their applications in various fields of chemistry and pharmacology, this particular molecule appears to be largely unexplored. There is no readily accessible information detailing its synthesis, spectroscopic characterization, or computational analysis. This suggests that this compound is either a novel compound that has not yet been described in the literature or a compound that has been synthesized but not extensively studied or reported.

Identification of Research Gaps and Emerging Avenues

The absence of data on this compound represents a significant research gap. The core structure, a substituted 3-aminopyridine, is a well-known pharmacophore present in a variety of biologically active molecules. Therefore, the primary research gap is the fundamental characterization of this compound.

Emerging avenues for research would logically begin with the development of a reliable and efficient synthetic route. Following its successful synthesis, a thorough investigation of its physicochemical properties would be essential. Given the biological relevance of similar aminopyridine scaffolds, a key emerging avenue would be the exploration of its potential pharmacological activities.

Future Directions in Synthetic, Spectroscopic, and Computational Studies

To address the current void in the understanding of this compound, future research should be directed towards the following areas:

Synthetic Studies:

Method Development: The primary objective would be to establish a robust synthetic pathway. This could potentially be achieved through methods such as the Buchwald-Hartwig amination of 3-halo-4-methylpyridine with pentan-3-amine or via reductive amination of 4-methylpyridin-3-amine with pentan-3-one. The optimization of reaction conditions, including catalyst systems, solvents, and temperature, will be crucial for achieving high yields and purity.

Analog Synthesis: Following the establishment of a synthetic route, the preparation of a library of related analogs could be pursued to enable structure-activity relationship (SAR) studies.

Spectroscopic Studies:

Structural Elucidation: Comprehensive spectroscopic analysis is required to unequivocally confirm the structure of the synthesized compound. This would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to determine the chemical environment of the hydrogen and carbon atoms. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for unambiguous assignment of all signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize its electronic absorption properties.

Computational Studies:

Molecular Modeling: Density Functional Theory (DFT) calculations could be employed to predict the optimized molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies). researchgate.netnih.gov This would provide theoretical data to compare with experimental findings.

Pharmacophore Modeling and Docking: If preliminary biological activity is discovered, computational docking studies could be performed to predict potential biological targets and understand its binding interactions at a molecular level.

The systematic exploration of these synthetic, spectroscopic, and computational avenues will be the foundational step in building a comprehensive understanding of this compound and determining its potential utility in various scientific domains.

Q & A

Q. How can researchers optimize the synthesis of 4-methyl-N-(pentan-3-yl)pyridin-3-amine to improve yield and purity?

The synthesis of pyridine-3-amine derivatives typically employs reductive amination or nucleophilic substitution. For this compound, reductive amination between 4-methylpyridin-3-amine and pentan-3-one is a plausible route. Key optimization steps include:

- Catalyst selection : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for selective reduction .

- Solvent systems : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency. Evidence suggests that microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol can isolate the product with >95% purity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR are essential for verifying substituent positions. For example, the methyl group at the pyridine 4-position should show a singlet near δ 2.3 ppm, while the pentan-3-yl amine protons resonate as a multiplet between δ 1.2–1.8 ppm .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHN: 178.1469 Da) and fragmentation patterns .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. A retention time comparison with standards ensures consistency .

Q. How does the solubility profile of this compound influence its application in biological assays?

The compound’s solubility is pH-dependent due to the pyridine and amine groups:

- Polar solvents : Soluble in DMSO, methanol, and aqueous buffers (pH < 6, where the amine is protonated).

- Lipid solubility : Moderate logP (~2.5) enables membrane permeability in cellular assays.

PubChem data for analogous compounds (e.g., 3-(6-methylpyridin-3-yl)propan-1-amine) suggests similar behavior, with solubility decreasing in nonpolar solvents like hexane .

Advanced Research Questions

Q. What computational methods can predict the binding affinity of this compound to biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). The pentan-3-yl chain may occupy hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds .

- QSAR modeling : Correlate structural features (e.g., substituent bulk, electron density) with activity data from analogs. For example, trifluoromethylphenyl pyridin-3-amine derivatives show enhanced binding to viral proteases .

Q. How do steric and electronic effects of the pentan-3-yl group influence reaction pathways in derivatization?

- Steric hindrance : The branched pentan-3-yl group may slow nucleophilic attacks at the amine, favoring electrophilic aromatic substitution on the pyridine ring.

- Electronic effects : The alkyl chain’s inductive electron-donating effect increases pyridine ring electron density, enhancing reactivity in SNAr reactions. Kinetic studies (e.g., UV-Vis monitoring) can quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data for pyridin-3-amine analogs?

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., antiviral activity in Vero cells vs. HEK293). Contradictions may arise from cell-specific uptake or metabolism .

- Isosteric replacements : Replace the pentan-3-yl group with cyclohexyl or thian-3-yl groups to isolate steric vs. electronic contributions. For instance, thian-containing analogs exhibit higher cytotoxicity due to sulfur’s polarizability .

Methodological Guidance for Experimental Design

Q. Designing kinetic studies to probe reaction mechanisms

Q. Validating biological activity in vitro

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.